![molecular formula C4H11NO2 B6203381 (2R)-3-(methylamino)propane-1,2-diol CAS No. 254436-44-7](/img/no-structure.png)
(2R)-3-(methylamino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R)-3-(methylamino)propane-1,2-diol” is a chemical compound with the linear formula (CH3)2NCH2CH(OH)CH2OH . It is also known as 3-(Dimethylamino)-1,2-propanediol .
Synthesis Analysis
The synthesis of “(2R)-3-(methylamino)propane-1,2-diol” could potentially involve propane dehydrogenation . This process has received extensive attention in recent years due to its industrial applications . Another method could involve the carbonylation of propylene glycol with carbon dioxide to form propylene carbonate .Molecular Structure Analysis
The molecular structure of “(2R)-3-(methylamino)propane-1,2-diol” consists of a propane molecule in which a hydrogen at position 1 and a hydrogen at position 2 are substituted by hydroxy groups .Chemical Reactions Analysis
The chemical reactions involving “(2R)-3-(methylamino)propane-1,2-diol” could include propane dehydrogenation . This process involves the efficient adsorption/activation of propane and subsequent desorption of propylene on the surfaces of heterogeneous catalysts .Physical And Chemical Properties Analysis
“(2R)-3-(methylamino)propane-1,2-diol” has a refractive index of n20/D 1.4609 (lit.), a boiling point of 216-217°C (lit.), and a density of 1.004 g/mL at 25°C (lit.) .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-(methylamino)propane-1,2-diol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxypropanol", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2,3-epoxypropanol is reacted with methylamine in the presence of sodium borohydride to yield (2R)-3-(methylamino)propan-1-ol.", "Step 2: The resulting alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then reacted with sodium hydroxide to liberate the free base.", "Step 4: The free base is purified by recrystallization from ethanol to yield the final product, (2R)-3-(methylamino)propane-1,2-diol." ] } | |
CAS RN |
254436-44-7 |
Product Name |
(2R)-3-(methylamino)propane-1,2-diol |
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.